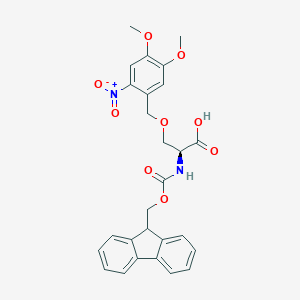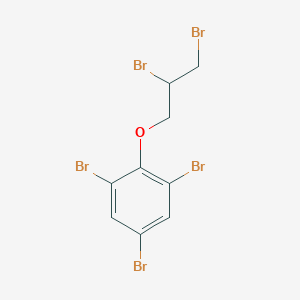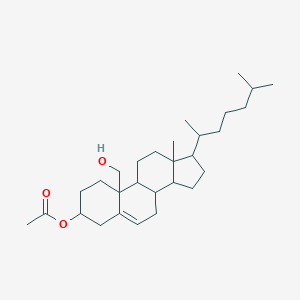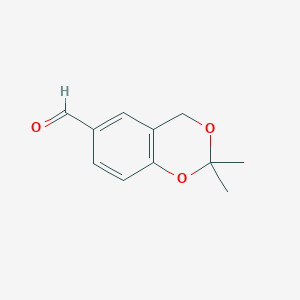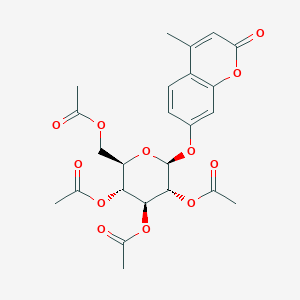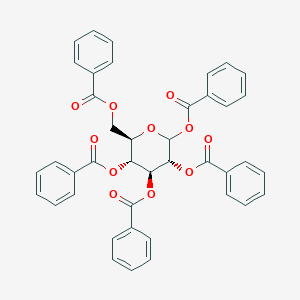
Chelirubine Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chelirubine Chloride is a quaternary benzophenanthridine alkaloid derived from plants in the Papaveraceae family. It is known for its significant biological activities, including antimicrobial, antifungal, and anticancer properties . The compound is characterized by its complex molecular structure, which includes a benzophenanthridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chelirubine Chloride can be synthesized through the extraction and purification of plant materials, particularly from species such as Chelidonium majus. The process involves several steps, including:
Extraction: Plant material is subjected to solvent extraction using ethanol or methanol.
Purification: The crude extract is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).
Isolation: Chelirubine is isolated and then converted to its chloride form through reaction with hydrochloric acid
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from plant sources, followed by purification and chemical conversion. The process is optimized for yield and purity, often employing advanced chromatographic and crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Chelirubine Chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert this compound to its dihydro form.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the nitrogen atom
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides are used in substitution reactions
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may have different biological activities .
Scientific Research Applications
Chelirubine Chloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: Studied for its effects on cell signaling pathways and its ability to induce apoptosis in cancer cells.
Medicine: Investigated for its potential as an anticancer agent and its antimicrobial properties.
Industry: Utilized in the development of pharmaceuticals and as a natural pesticide .
Mechanism of Action
Chelirubine Chloride exerts its effects primarily through the inhibition of protein kinase C (PKC), leading to the induction of apoptosis in cancer cells. It also interacts with DNA, causing cell cycle arrest and affecting the cytoskeleton. The compound targets various molecular pathways, including the downregulation of apoptosis inhibitors such as cIAP1 and cIAP2 .
Comparison with Similar Compounds
Chelirubine Chloride is part of a group of quaternary benzophenanthridine alkaloids, which include:
- Sanguinarine
- Chelerythrine
- Sanguirubine
- Chelilutine
- Sanguilutine
- Macarpine
Compared to these compounds, this compound is unique in its specific molecular interactions and its ability to overcome drug resistance in cancer cells. Its distinct chemical structure allows for unique binding properties and biological activities .
Properties
IUPAC Name |
15-methoxy-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14,16,21,23-nonaene;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16NO5.ClH/c1-22-8-14-19(17(23-2)7-18-21(14)27-10-26-18)12-4-3-11-5-15-16(25-9-24-15)6-13(11)20(12)22;/h3-8H,9-10H2,1-2H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
METXFOLRORBRGD-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC2=C3C(=CC(=C2C4=C1C5=CC6=C(C=C5C=C4)OCO6)OC)OCO3.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70326744 |
Source


|
| Record name | Chelirubine Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70326744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30044-85-0 |
Source


|
| Record name | Chelirubine Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70326744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What happens to chelirubine chloride when treated with Na₂CO₃?
A1: Treating this compound (chemical name: 12,13-dimethoxy-8-methyl[1]benzopyrano[3',4':6,7]indolizino[1,2-b]quinolin-5-ium chloride) with Na₂CO₃ leads to the formation of bis(5,6-dihydrochelirubin-6-yl) ether. [] This suggests that in basic conditions, this compound undergoes a transformation involving two molecules and the loss of chloride.
Q2: Was the free base form of chelirubine observed in the study?
A2: Interestingly, the free base of chelirubine itself was not directly observed. While 6-hydroxy-5,6-dihydrochelirubine was detected in CDCl₃ solution using NMR spectroscopy, it existed only transiently. [] This implies that the free base form might be relatively unstable and readily reacts further.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
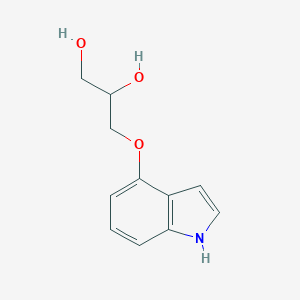
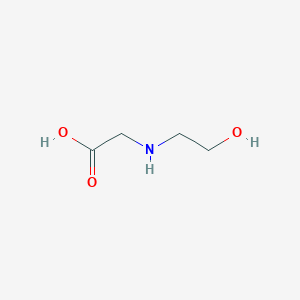
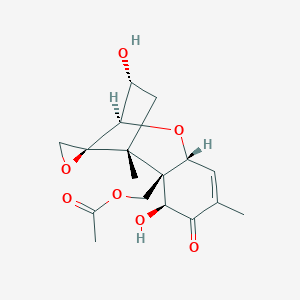
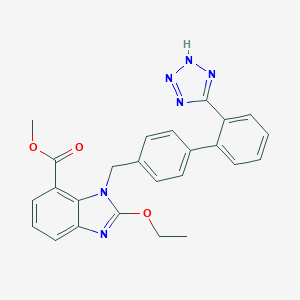
![(E)-3-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid](/img/structure/B30665.png)


